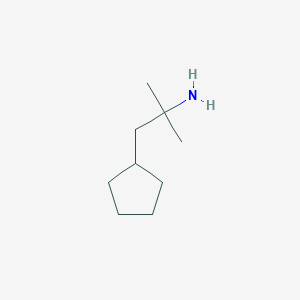

1-Cyclopentyl-2-methylpropan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

1-cyclopentyl-2-methylpropan-2-amine |

InChI |

InChI=1S/C9H19N/c1-9(2,10)7-8-5-3-4-6-8/h8H,3-7,10H2,1-2H3 |

InChI Key |

COVILCVAOXSLGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCC1)N |

Origin of Product |

United States |

Contextual Significance of Substituted Amines in Organic Chemistry Research

Substituted amines are a class of organic compounds that are fundamental to numerous areas of chemical research and industry. Their significance stems from their prevalence in nature and their versatility as synthetic intermediates and functional molecules.

Amines are central to the chemistry of life, forming the building blocks of amino acids, proteins, nucleic acids, and many alkaloids. In the pharmaceutical industry, the amine functional group is a ubiquitous feature in a vast array of medicinal agents, including drugs targeting the central nervous system like antidepressants and stimulants. myskinrecipes.com Their ability to interact with biological targets such as enzymes and receptors makes them a cornerstone of drug design and development.

Beyond pharmaceuticals, substituted amines are crucial in the agrochemical sector for the creation of effective pesticides and herbicides. myskinrecipes.com In materials science, they are used in the design of novel polymers and coatings. Furthermore, their role as intermediates in organic synthesis is indispensable; they are used in the production of dyes, rubber, and plastics. Reductive amination, a key reaction for forming amines, accounts for a significant percentage of all carbon-nitrogen bond-forming reactions in the pharmaceutical industry. mdpi.com

Structural Features and Their Influence on Chemical Reactivity and Stability

The chemical behavior of 1-Cyclopentyl-2-methylpropan-2-amine is dictated by its unique molecular architecture. Its structure consists of a primary amine group (-NH₂) attached to a tertiary carbon atom. This carbon is part of a 2-methylpropyl group which is, in turn, attached to a cyclopentyl ring at the C1 position. This arrangement results in a neopentyl-like structure, which has profound effects on the molecule's properties.

Key Structural Features:

Primary Amine (-NH₂): The presence of the amino group with its lone pair of electrons on the nitrogen atom makes the molecule basic and nucleophilic.

Tertiary α-Carbon: The amine group is bonded to a tertiary carbon, which is connected to a cyclopentylmethyl group and two other methyl groups.

Bulky Alkyl Framework: The combination of the cyclopentyl ring and the tert-butyl-like structure creates significant steric hindrance around the reactive amino group.

Influence on Reactivity and Stability:

Electronic Effects: The alkyl groups (cyclopentylmethyl and two methyls) are electron-donating. Through a positive inductive effect (+I), they increase the electron density on the nitrogen atom. chemistrystudent.compharmaguideline.comlibretexts.orglibretexts.org This enhanced electron density makes the lone pair more available to accept a proton, rendering the amine more basic than ammonia (B1221849). libretexts.org The presence of multiple alkyl groups stabilizes the corresponding ammonium (B1175870) ion formed upon protonation, further contributing to its basicity. libretexts.org

Steric Hindrance: The most defining characteristic of this molecule is the severe steric crowding around the amino group. This bulkiness physically obstructs the approach of reactants to the nitrogen's lone pair. masterorganicchemistry.com Consequently, while electronically the amine is a strong base, its reactivity as a nucleophile, particularly in Sₙ2 reactions, is significantly diminished. masterorganicchemistry.com Neopentyl-type structures are known to be exceptionally poor substrates for Sₙ2 reactions due to this steric inhibition. masterorganicchemistry.com This steric effect can also influence the stability of derivatives and complexes formed from the amine. researchgate.net

Below is a table summarizing the key identifiers and predicted physicochemical properties of this compound, based on its structure.

| Identifier/Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.26 g/mol |

| Structure | Cyclopentyl-CH₂-C(CH₃)₂-NH₂ |

| Class | Primary Alkylamine (Sterically Hindered) |

| Predicted Boiling Point | ~170-180 °C (Estimated based on similar amines) |

| Predicted Basicity (pKa of conjugate acid) | ~10.5 - 11.0 (Higher than ammonia due to +I effect) |

| Predicted Reactivity | Low nucleophilicity in Sₙ2 reactions |

Historical Development of Foundational Synthetic Concepts Relevant to Alkylamines

Established Retrosynthetic Strategies and Precursor Selection

Retrosynthetic analysis of this compound reveals several key disconnections, leading to logical and established synthetic pathways. These routes primarily focus on the formation of the crucial carbon-nitrogen bond or the construction of the carbon skeleton.

Reductive Amination Pathways from Carbonyl Compounds and Amines

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced. For a sterically hindered primary amine like the target molecule, direct reductive amination of the corresponding ketone, 1-cyclopentyl-2-methylpropan-2-one, with ammonia is challenging due to the difficulty in forming the sterically congested imine intermediate. rsc.orgrsc.org More viable reductive amination strategies involve the reduction of nitrogen-containing functional groups that can be prepared from carbonyl precursors.

One such pathway involves the conversion of 1-cyclopentyl-2-methylpropan-1-one to its corresponding oxime, followed by reduction. The ketone precursor can be synthesized via the Friedel-Crafts acylation of cyclopentane (B165970) with isobutyryl chloride. The subsequent oximation and reduction steps are outlined below.

Reaction Scheme:

Oximation: 1-Cyclopentyl-2-methylpropan-1-one reacts with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate, to yield 1-cyclopentyl-2-methylpropan-1-one oxime.

Reduction: The resulting oxime is then reduced to the target primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation over a nickel or palladium catalyst.

| Step | Reactants | Reagents | Product |

| 1 | 1-Cyclopentyl-2-methylpropan-1-one | Hydroxylamine hydrochloride, Sodium acetate | 1-Cyclopentyl-2-methylpropan-1-one oxime |

| 2 | 1-Cyclopentyl-2-methylpropan-1-one oxime | Lithium aluminum hydride, Diethyl ether | This compound |

Nucleophilic Substitution Reactions with Halogenated Precursors

The synthesis of amines via nucleophilic substitution involves the reaction of an alkyl halide with an amine nucleophile. For the synthesis of this compound, this would conceptually involve the reaction of a tertiary alkyl halide, such as 2-chloro-1-cyclopentyl-2-methylpropane, with an ammonia equivalent. However, Sₙ2 reactions at sterically hindered neopentyl-type centers are notoriously slow and often lead to elimination byproducts. acs.orgchempedia.info

A plausible, albeit challenging, route would utilize a nitrogen nucleophile like sodium azide (B81097), followed by reduction of the resulting azide. This two-step process, known as the Gabriel synthesis or a modification thereof, can be a more effective way to introduce the amino group. libretexts.org

Reaction Scheme:

Halogenation: 1-Cyclopentyl-2-methylpropan-2-ol, the precursor alcohol, is converted to 2-chloro-1-cyclopentyl-2-methylpropane using a chlorinating agent like thionyl chloride.

Azide Substitution: The tertiary halide is then treated with sodium azide in a polar aprotic solvent, such as dimethylformamide (DMF), to yield 2-azido-1-cyclopentyl-2-methylpropane.

Reduction: The azide is subsequently reduced to the primary amine using a reducing agent like LiAlH₄ or through catalytic hydrogenation.

| Step | Reactants | Reagents | Product |

| 1 | 1-Cyclopentyl-2-methylpropan-2-ol | Thionyl chloride | 2-Chloro-1-cyclopentyl-2-methylpropane |

| 2 | 2-Chloro-1-cyclopentyl-2-methylpropane | Sodium azide, DMF | 2-Azido-1-cyclopentyl-2-methylpropane |

| 3 | 2-Azido-1-cyclopentyl-2-methylpropane | Lithium aluminum hydride, Diethyl ether | This compound |

Grignard Reagent-Mediated Syntheses and Subsequent Transformations

Grignard reagents are powerful nucleophiles for the formation of carbon-carbon bonds. A viable strategy for the synthesis of this compound involves the reaction of cyclopentylmagnesium bromide with a suitable electrophile containing the 2-methylpropan-2-amine core or a precursor to it.

A plausible route involves the addition of cyclopentylmagnesium bromide to 2-methyl-2-nitropropane. The resulting nitronate salt can then be reduced to the target amine.

Reaction Scheme:

Grignard Formation: Cyclopentyl bromide is reacted with magnesium metal in anhydrous diethyl ether to form cyclopentylmagnesium bromide.

Nucleophilic Addition: The Grignard reagent is then added to 2-methyl-2-nitropropane.

Reduction: The nitro group of the resulting adduct is reduced to a primary amine using a reducing agent such as lithium aluminum hydride or catalytic hydrogenation.

| Step | Reactants | Reagents | Product |

| 1 | Cyclopentyl bromide | Magnesium, Diethyl ether | Cyclopentylmagnesium bromide |

| 2 | 2-Methyl-2-nitropropane, Cyclopentylmagnesium bromide | Diethyl ether | Intermediate nitronate salt |

| 3 | Intermediate nitronate salt | Lithium aluminum hydride, Diethyl ether | This compound |

Multi-Step Conversions from Specific Functionalized Precursors

The use of chiral auxiliaries, such as sulfinamides, provides a powerful method for the asymmetric synthesis of amines. This approach can be adapted for the non-chiral synthesis of the target molecule, offering a high degree of control and avoiding some of the challenges of other methods. A common sulfinamide used is tert-butanesulfinamide.

Reaction Scheme:

Condensation: 1-Cyclopentyl-2-methylpropan-1-one is condensed with tert-butanesulfinamide in the presence of a Lewis acid, such as titanium(IV) ethoxide, to form the corresponding N-sulfinylimine.

Reduction: The C=N bond of the sulfinylimine is then reduced. While this step is often used to introduce a new stereocenter with high diastereoselectivity using a Grignard or organolithium reagent, for the synthesis of the target amine, a simple reduction with a hydride reagent like sodium borohydride (B1222165) can be employed.

Deprotection: The sulfinyl group is removed by treatment with a strong acid, such as hydrochloric acid in a protic solvent, to yield the primary amine hydrochloride salt, which can be neutralized to afford the free amine.

| Step | Reactants | Reagents | Product |

| 1 | 1-Cyclopentyl-2-methylpropan-1-one | tert-Butanesulfinamide, Titanium(IV) ethoxide | N-(1-Cyclopentyl-2-methylpropylidene)-tert-butanesulfinamide |

| 2 | N-(1-Cyclopentyl-2-methylpropylidene)-tert-butanesulfinamide | Sodium borohydride, Methanol | N-(1-Cyclopentyl-2-methylpropyl)-tert-butanesulfinamide |

| 3 | N-(1-Cyclopentyl-2-methylpropyl)-tert-butanesulfinamide | Hydrochloric acid, Methanol | This compound |

Advanced Synthetic Transformations and Methodological Innovations

While established methods provide reliable routes to this compound, advancements in synthetic methodology, particularly in the realm of catalysis, offer more efficient and atom-economical alternatives.

Catalytic Approaches in C–N Bond Formation for Amine Synthesis

Modern organic synthesis has seen a surge in the development of catalytic methods for the formation of carbon-nitrogen bonds. While many of these are tailored for the synthesis of anilines or less sterically hindered aliphatic amines, the underlying principles can be conceptually applied to the synthesis of the target molecule.

One such advanced approach is the hydroamination of alkenes. This involves the direct addition of an N-H bond across a double bond. For the synthesis of this compound, this would hypothetically involve the anti-Markovnikov hydroamination of 1-cyclopentyl-2-methylprop-1-ene with ammonia. This reaction is challenging, especially for the synthesis of sterically hindered primary amines, and typically requires specialized transition metal catalysts.

Hypothetical Catalytic Hydroamination:

| Reactants | Catalyst (Conceptual) | Product |

| 1-Cyclopentyl-2-methylprop-1-ene, Ammonia | Late transition metal complex (e.g., Rh, Ir, Pd) | This compound |

This catalytic approach, while currently more conceptual for this specific target, represents a frontier in amine synthesis that could offer a more direct and efficient route in the future as catalyst development progresses.

Emerging Green Chemistry Principles in Amine Preparation

The application of green chemistry principles to the synthesis of amines is a growing field of interest, aiming to reduce the environmental impact of chemical processes. For a target molecule like this compound, several green strategies could be envisioned. These include the use of catalytic reductive amination, which avoids the use of stoichiometric reducing agents that generate significant waste. For instance, the direct reaction of a suitable ketone precursor, such as 1-cyclopentyl-2-methylpropan-1-one, with ammonia in the presence of a recyclable catalyst and a green reducing agent like hydrogen gas would represent a more sustainable route.

Another green approach involves the use of biocatalysis. Transaminases are enzymes capable of converting ketones to amines with high enantioselectivity, using a simple amino donor in aqueous media under mild conditions. The application of a transaminase could provide a highly efficient and environmentally benign route to enantiopure this compound.

Furthermore, the choice of solvent is a critical aspect of green chemistry. The replacement of traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents could significantly improve the environmental profile of the synthesis.

Stereoselective and Asymmetric Synthesis of Enantiopure this compound

The presence of a stereocenter at the 2-position of the propane (B168953) chain in this compound means that it can exist as a pair of enantiomers. The synthesis of a single enantiomer, or enantiopure form, is often crucial for pharmaceutical applications. Asymmetric synthesis provides methods to achieve this.

One established method for the asymmetric synthesis of chiral amines is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction to produce the desired stereoisomer. After the stereoselective step, the auxiliary is removed, yielding the enantiomerically enriched product.

Catalytic asymmetric synthesis offers a more efficient approach. For example, the asymmetric reduction of a suitable imine precursor, (1E)-N-Cyclopentyl-2-methylpropan-1-imine, using a chiral catalyst can lead to the formation of one enantiomer in excess. Chiral catalysts, often based on transition metals complexed with chiral ligands, can provide high levels of enantioselectivity. A catalytic asymmetric synthesis of cyclopentyl β-amino esters has been reported, which could be adapted for the synthesis of related structures. nih.gov

A novel strategy for the asymmetric synthesis of chiral cyclopropane (B1198618) carboxaldehydes has been described, which employs a three-step sequence of aldol (B89426)–cyclopropanation–retro-aldol reactions. rsc.orgnih.gov While not directly applicable to the open-chain structure of this compound, the principles of using temporary stereocenters to direct bond formation could inspire synthetic routes to this compound. rsc.org

Flow Chemistry Applications in Continuous Amine Synthesis

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

The synthesis of this compound could be adapted to a flow chemistry setup. For example, a reductive amination reaction could be performed by continuously pumping a solution of the ketone precursor and ammonia over a packed bed of a solid-supported catalyst. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Flow chemistry also enables the safe handling of hazardous reagents and intermediates. For reactions that are highly exothermic or involve toxic gases, the small reaction volumes in a flow reactor minimize the associated risks. The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, can lead to a fully continuous process from starting materials to the final purified product.

Optimization of Reaction Parameters and Process Efficiency

The optimization of reaction parameters is crucial for maximizing the yield and purity of the desired product while minimizing costs and environmental impact. For the synthesis of this compound, several parameters would need to be carefully controlled.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to side reactions. | Screen a range of temperatures to find the optimal balance between reaction rate and product purity. |

| Pressure | Particularly important for reactions involving gases, such as hydrogenation. | Optimize pressure to ensure sufficient gas solubility and reaction rate without requiring specialized high-pressure equipment. |

| Catalyst Loading | Affects reaction rate and cost. | Minimize catalyst loading while maintaining an acceptable reaction rate to reduce costs. |

| Reactant Concentration | Can influence reaction kinetics and selectivity. | Adjust concentrations to favor the desired reaction pathway and minimize side product formation. |

| Solvent | Can affect solubility, reaction rate, and selectivity. | Screen a variety of solvents to find one that provides good solubility for all reactants and reagents and promotes the desired reaction. |

Design of experiments (DoE) is a powerful statistical tool that can be used to systematically optimize multiple reaction parameters simultaneously, leading to a more efficient and robust process.

Principles of Isolation and Purification for Synthetic Intermediates

The isolation and purification of synthetic intermediates are critical steps in a multi-step synthesis to ensure the purity of the final product. The choice of purification method depends on the physical and chemical properties of the intermediate.

For the intermediates in the synthesis of this compound, which are likely to be neutral or basic organic compounds, a variety of techniques can be employed.

| Purification Technique | Principle | Applicability |

| Extraction | Separation based on differential solubility of the compound in two immiscible liquids. | Useful for separating the desired product from water-soluble impurities or by-products. Acid-base extraction can be used to separate amines from neutral or acidic compounds. |

| Crystallization | Purification of a solid based on differences in solubility. The compound of interest crystallizes out of a solution, leaving impurities behind. | Effective for solid intermediates with suitable solubility properties. |

| Distillation | Separation of liquids with different boiling points. | Suitable for purifying liquid intermediates that are thermally stable. |

| Chromatography | Separation based on the differential distribution of components between a stationary phase and a mobile phase. | A versatile technique that can be used for a wide range of compounds. Column chromatography is commonly used for preparative scale purification. |

The purity of the isolated intermediates should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Fundamental Amine Reactivity Profiles

The fundamental reactivity of this compound is centered on the properties inherent to its primary amine group.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile, seeking and attacking electron-deficient centers. chemguide.co.uklibretexts.org This nucleophilic character is fundamental to many of its reactions. The rate and extent of these reactions can be influenced by steric factors; the bulky cyclopentyl and 2-methylpropyl groups may hinder the approach of the amine to sterically crowded electrophiles. masterorganicchemistry.comfiveable.me

Key nucleophilic reactions include:

Reaction with Alkyl Halides: this compound can react with alkyl halides in a nucleophilic substitution reaction to form secondary and tertiary amines. The reaction proceeds through the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion. libretexts.org

Reaction with Epoxides: The amine can open epoxide rings through a nucleophilic attack on one of the carbon atoms of the ring. This reaction is an SN2 type process and results in the formation of an amino alcohol. youtube.com

As a Brønsted-Lowry base, this compound can accept a proton from an acid. pressbooks.pubbyjus.com The basicity of amines is commonly compared using the pKa of their conjugate acids (ammonium ions). For most simple alkylamines, these pKa values are in the range of 9.5 to 11.0. libretexts.orglibretexts.org Electron-donating alkyl groups increase the electron density on the nitrogen atom, making the amine more basic than ammonia. chemistrysteps.com Consequently, this compound is expected to be a moderately strong base, capable of being protonated by inorganic acids and carboxylic acids. chemistrysteps.com This basicity is crucial in many of its reactions, as it can influence the reaction equilibrium and act as an acid scavenger. libretexts.org

| Amine | pKa of Conjugate Acid |

|---|---|

| Ammonia | 9.26 |

| Methylamine | 10.64 |

| Ethylamine | 10.57 |

| Cyclohexylamine | ~10.6 |

This compound can undergo various derivatization reactions to form a range of functional groups.

Acylation: In reactions with acyl chlorides or acid anhydrides, the primary amine undergoes nucleophilic acylation to form N-substituted amides. byjus.comorgoreview.com The reaction proceeds via a nucleophilic addition-elimination mechanism where the amine attacks the carbonyl carbon, leading to the expulsion of a leaving group (e.g., chloride). savemyexams.comlibretexts.org A base such as pyridine (B92270) is often used to neutralize the HCl formed during the reaction. orgoreview.com

Alkylation: As mentioned in the context of its nucleophilicity, the amine can be alkylated by reacting with alkyl halides. This reaction can lead to a mixture of secondary, tertiary, and even quaternary ammonium salts, as the initially formed secondary amine is often more nucleophilic than the starting primary amine. chemguide.co.uklibretexts.org

Imine Formation: this compound can react with aldehydes and ketones in a process known as reductive amination to form imines. orgoreview.comchemistrysteps.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. The resulting imine can then be reduced to a secondary amine. wikipedia.orgnih.govorganic-chemistry.org

Complex Transformations and Mechanistic Pathways

The amine functionality of this compound can also participate in more complex, multi-step reactions.

The amine group can be involved in intramolecular reactions to form cyclic structures. For instance, if the carbon chain of this compound were to contain a suitable electrophilic group, an intramolecular cyclization could occur. Examples of such reactions in other amino compounds include the formation of lactams from amino esters or the cyclization of amino alcohols. nih.govresearchgate.netmdpi.com Another example is the intramolecular ester enolate-imine cyclization, which is used for the asymmetric synthesis of polycyclic β-lactams. nih.gov

Rearrangement Reactions and Fragmentations

Detailed studies on the rearrangement reactions and fragmentation patterns of this compound have not been identified in public domain research.

In-depth Mechanistic Investigations

A review of available scientific and patent literature did not yield in-depth mechanistic investigations for reactions involving this compound.

Kinetic Studies of Reaction Rates and Orders

No kinetic studies detailing the reaction rates and orders for this compound could be located.

Intermediate Characterization and Detection in Reaction Pathways

There is no available research on the characterization or detection of reaction intermediates in pathways involving this compound.

Spectroscopic and Computational Elucidation of Transition States

Spectroscopic and computational studies aimed at elucidating the transition states of this compound in chemical reactions are absent from the current body of scientific literature.

Studies on Chemo-, Regio-, and Stereoselectivity

Specific studies focusing on the chemo-, regio-, and stereoselectivity of reactions with this compound are not documented.

Applications of 1 Cyclopentyl 2 Methylpropan 2 Amine in Advanced Organic Synthesis

Potential Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

In asymmetric catalysis, chiral auxiliaries are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. Given that 1-Cyclopentyl-2-methylpropan-2-amine possesses a chiral center at the 2-position of the propane (B168953) chain, its enantiomerically pure forms could theoretically serve as chiral auxiliaries. The bulky cyclopentyl and tert-butyl groups would create a sterically demanding environment, potentially directing the approach of reagents to one face of a prochiral substrate.

While numerous chiral amines have been successfully employed as auxiliaries, there is no specific data in the scientific literature demonstrating the use of this compound for this purpose. The effectiveness of a chiral auxiliary depends on several factors, including its ability to induce high diastereoselectivity and its ease of removal after the desired transformation. Without experimental data, its efficacy in asymmetric synthesis remains speculative.

Furthermore, chiral amines are often used as precursors for the synthesis of chiral ligands for metal-catalyzed reactions. The nitrogen atom of this compound could be functionalized to create bidentate or multidentate ligands. The steric hindrance imparted by the cyclopentyl and tert-butyl groups could influence the coordination geometry around a metal center, potentially leading to high enantioselectivity in catalytic processes such as asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions. However, no such ligands derived from this specific amine have been reported.

Theoretical Utility as a Building Block in the Construction of Complex Organic Architectures

Primary amines are fundamental building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The presence of the cyclopentyl moiety in this compound makes it an interesting candidate for introducing this carbocyclic ring into larger structures.

Its role as a versatile building block is conceivable in the synthesis of novel scaffolds. For instance, it could be incorporated into heterocyclic systems through condensation reactions with carbonyl compounds or used in transition metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds. The lipophilic nature of the cyclopentyl group could be exploited to modulate the solubility and pharmacokinetic properties of target molecules in medicinal chemistry. However, the literature lacks specific examples of complex organic architectures being constructed from this particular amine.

Postulated Employment as a Reagent in Specific Synthetic Methodologies (e.g., Multi-Component Reactions)

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Primary amines are frequently used as one of the components in well-known MCRs such as the Ugi and Passerini reactions.

Theoretically, this compound could participate in such reactions. Its steric bulk might influence the reaction pathway and the structure of the resulting products, potentially leading to novel molecular scaffolds. However, no studies have been published that document the use of this compound as a reagent in any specific multi-component reaction. The reactivity of such a sterically hindered amine in these transformations would need to be experimentally verified.

Hypothetical Precursor for Chemically Diverse Advanced Intermediates and Scaffolds

The chemical transformation of this compound could lead to a variety of advanced intermediates. For example, oxidation of the amine could yield corresponding nitro compounds or oximes, which are valuable synthetic intermediates. The amine could also be converted into amides, sulfonamides, or other derivatives, each with its own unique reactivity and potential for further functionalization.

These hypothetical intermediates could then serve as precursors for the synthesis of diverse chemical scaffolds. The combination of the cyclopentyl ring and the quaternary carbon center could lead to the development of novel molecular frameworks with interesting three-dimensional shapes, a desirable feature in drug discovery. Nevertheless, the synthesis and application of such advanced intermediates derived from this compound have not been reported in the scientific literature.

Stereochemical Aspects of 1 Cyclopentyl 2 Methylpropan 2 Amine

Identification and Characterization of Enantiomeric Forms

The initial step in the stereochemical analysis of 1-Cyclopentyl-2-methylpropan-2-amine is the confirmation of its chiral nature and the identification of its enantiomeric pair. As a primary aliphatic amine, its synthesis from achiral starting materials without the use of a chiral catalyst or auxiliary typically results in a racemic mixture, which is an equimolar mixture of the (R)- and (S)-enantiomers.

The characterization of these enantiomers involves separating them and then analyzing them using techniques that are sensitive to chirality. Chiroptical methods are fundamental in this regard. One such technique is polarimetry, which measures the rotation of plane-polarized light. Each enantiomer of this compound will rotate the plane of polarized light to an equal but opposite degree. The (R)- and (S)-isomers are thus often referred to as dextrorotatory (+) and levorotatory (-), respectively, although the direction of rotation does not directly correlate with the (R/S) designation.

Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, can also be used to characterize the enantiomers. Each enantiomer will produce a distinct CD spectrum, which can serve as a fingerprint for its stereochemical identity.

Methodologies for Chiral Resolution and Separation

To study the individual properties of each enantiomer, the racemic mixture of this compound must be separated into its constituent enantiomers through a process known as chiral resolution. Several methodologies can be employed for this purpose.

One of the most common and established methods is the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. libretexts.org The resulting products are a pair of diastereomeric salts, for example, ((R)-amine·(+)-acid) and ((S)-amine·(+)-acid). Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the individual enantiomers of the amine can be recovered by treatment with a base.

Another powerful technique is chiral chromatography. In gas chromatography (GC) or high-performance liquid chromatography (HPLC), a chiral stationary phase (CSP) can be used to separate the enantiomers. The amine may need to be derivatized first, for instance, by reacting it with trifluoroacetic anhydride (B1165640) or isopropyl isocyanate, to enhance its volatility and interaction with the CSP. nih.gov The two enantiomers will interact differently with the chiral environment of the column, leading to different retention times and thus their separation. nih.govwiley.com

Enzymatic resolution offers a highly selective alternative. Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic amine, leaving the other enantiomer unreacted. google.com The resulting acylated product and the unreacted amine can then be separated by conventional methods like extraction or chromatography.

| Resolution Method | Principle | Separating Agent/Medium | Key Advantage |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. libretexts.org | Enantiomerically pure chiral acids (e.g., tartaric acid, mandelic acid). libretexts.org | Scalable and cost-effective for large quantities. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Chiral stationary phases in GC or HPLC columns. | High separation efficiency and applicable to small sample sizes. |

| Enzymatic Resolution | Enantioselective enzymatic reaction (e.g., acylation) of one enantiomer. google.com | Lipases or other suitable enzymes. google.com | High enantioselectivity under mild reaction conditions. |

Determination of Enantiomeric Purity and Absolute Configuration

Once the enantiomers of this compound are separated, it is crucial to determine their enantiomeric purity (or enantiomeric excess, ee) and to assign the absolute configuration (R or S) to each.

Enantiomeric purity is typically determined using chiral chromatography (GC or HPLC). By analyzing a sample on a chiral column, the relative peak areas of the two enantiomers can be used to calculate the enantiomeric excess.

The determination of the absolute configuration is a more complex task. If a crystal of one of the diastereomeric salts or a suitable crystalline derivative of a pure enantiomer can be obtained, single-crystal X-ray crystallography can provide an unambiguous determination of the absolute configuration.

Spectroscopic methods, particularly nuclear magnetic resonance (NMR), are also widely used. nih.gov This often involves the use of a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers. frontiersin.org These diastereomers will exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing not only for the determination of enantiomeric purity but also, in many cases, for the assignment of the absolute configuration based on established models of the CDA's conformational preferences. frontiersin.orgnih.gov Another approach in NMR is the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to observable differences in their NMR spectra. researchgate.net

A highly useful methodology for determining the absolute configuration of chiral amines involves derivatization followed by HPLC analysis on a specific chiral stationary phase, where the elution order can be correlated with the absolute configuration based on established stereoselective interaction models. nih.govacs.org

| Method | Principle | Information Obtained |

| Chiral HPLC/GC | Separation of enantiomers on a chiral stationary phase. | Enantiomeric purity (enantiomeric excess). |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration. |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR signals. frontiersin.org | Enantiomeric purity and absolute configuration. frontiersin.orgnih.gov |

| NMR with Chiral Solvating Agents | Formation of transient diastereomeric complexes with distinct NMR signals. researchgate.net | Enantiomeric purity. |

Analytical and Spectroscopic Methodologies for Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for the structural elucidation of 1-Cyclopentyl-2-methylpropan-2-amine, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The protons on the cyclopentyl ring would likely appear as a complex multiplet in the upfield region of the spectrum. The methylene (B1212753) protons (CH₂) adjacent to the cyclopentyl ring and the tertiary carbon would also produce a characteristic signal. The two methyl groups attached to the tertiary carbon are chemically equivalent and would therefore be expected to produce a single, sharp singlet, integrating to six protons. The protons of the amine group (NH₂) would typically appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, distinct signals would be expected for the carbons of the cyclopentyl ring, the methylene carbon, the quaternary carbon bearing the amine and methyl groups, and the methyl carbons. The chemical shifts of these signals are indicative of their electronic environment.

2D NMR Techniques: To further resolve structural ambiguities and definitively assign proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY experiments would reveal proton-proton coupling networks, helping to trace the connectivity within the cyclopentyl and propyl fragments. HSQC would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclopentyl CH | 1.0 - 1.9 | Multiplet | 1H |

| Cyclopentyl CH₂ | 1.0 - 1.9 | Multiplet | 8H |

| CH₂ (adjacent to cyclopentyl) | ~1.3 | Multiplet | 2H |

| C(CH₃)₂ | ~1.1 | Singlet | 6H |

| NH₂ | 1.0 - 2.5 | Broad Singlet | 2H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Cyclopentyl CH | ~40 |

| Cyclopentyl CH₂ | ~25 |

| CH₂ (adjacent to cyclopentyl) | ~50 |

| C(CH₃)₂ | ~50 |

| C(CH₃)₂ | ~25 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of this compound. Utilizing a soft ionization technique like Electrospray Ionization (ESI), the molecule is typically protonated to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion with very high accuracy, allowing for the calculation of a unique elemental formula. This data is instrumental in confirming the molecular formula of the compound and distinguishing it from isomers. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further provide structural information by revealing characteristic neutral losses and fragment ions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear as a medium to weak doublet in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the alkyl groups (cyclopentyl and methyl) would be observed as strong bands just below 3000 cm⁻¹. Additionally, N-H bending vibrations can be expected in the range of 1590-1650 cm⁻¹. The absence of other characteristic functional group absorptions (e.g., C=O, O-H) would further support the proposed structure.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium-Weak (doublet) |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong |

| N-H Bend (Amine) | 1590 - 1650 | Variable |

Chromatographic Methods (HPLC, GC) for Purity Assessment and Analytical Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For an amine like this compound, reversed-phase HPLC with a C18 column is a common choice. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector, although the chromophore in this molecule is weak. A more universal detector like a charged aerosol detector (CAD) or a mass spectrometer (LC-MS) could also be employed for more sensitive detection. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its purity.

Gas Chromatography (GC): Given the volatility of this compound, Gas Chromatography (GC) is also a suitable method for purity analysis. A capillary column with a non-polar or moderately polar stationary phase would be appropriate. The sample is vaporized and carried through the column by an inert gas, and the components are separated based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. The retention time and peak purity can be used to assess the identity and purity of the analyte.

X-ray Crystallography for Solid-State Structural Elucidation (if applicable for derivatives/salts)

While this compound is likely a liquid at room temperature, its solid-state structure can be unequivocally determined by single-crystal X-ray crystallography if a suitable crystalline derivative or salt can be prepared. By forming a salt with a chiral acid or another suitable counter-ion, it may be possible to obtain single crystals. X-ray diffraction analysis of these crystals would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique offers the most definitive structural proof, confirming the connectivity and stereochemistry of the molecule.

Theoretical and Computational Chemistry Studies on 1 Cyclopentyl 2 Methylpropan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For 1-Cyclopentyl-2-methylpropan-2-amine, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations would reveal the distribution of electrons within the molecule, which is crucial for understanding its chemical bonds and reactivity.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

Furthermore, the analysis of atomic charges, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide insight into the polarity of the bonds and the reactive sites within the molecule. For instance, the nitrogen atom in the amine group is expected to have a partial negative charge, making it a potential site for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Electron-donating ability |

| LUMO Energy | 2.1 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 10.6 eV | Chemical reactivity and stability |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations due to the rotation around single bonds. Conformational analysis of this compound would involve mapping its potential energy surface (PES) to identify stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the cyclopentyl and propyl groups, and the C-N bond of the amine group, and calculating the energy at each step.

The results of such an analysis would reveal the most stable (lowest energy) conformation of the molecule, which is the most populated state under thermal equilibrium. The energy differences between various conformers and the rotational energy barriers provide information about the molecule's flexibility. For this compound, the orientation of the bulky cyclopentyl group relative to the rest of the molecule would significantly influence the conformational landscape.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75 |

| 2 (Local Minimum) | 60° (gauche) | 1.2 | 20 |

Prediction of Reactivity and Mechanistic Pathways using DFT and Ab Initio Methods

DFT and ab initio methods are powerful tools for predicting the reactivity of a molecule and elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to calculate various reactivity descriptors. Fukui functions, for example, can identify the most electrophilic and nucleophilic sites in the molecule, providing a quantitative measure of local reactivity.

These computational methods can also be used to model reaction pathways. For instance, the mechanism of protonation of the amine group or its reaction with an electrophile could be investigated. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals the activation energy of the reaction, which is a key determinant of the reaction rate, and whether the reaction is thermodynamically favorable (exothermic or endothermic). Such studies are invaluable for understanding how the molecule will behave in a chemical environment.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

While quantum chemical calculations provide information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing its trajectory to be followed over a period of time.

MD simulations can be used to study a variety of dynamic processes, such as conformational changes and intermolecular interactions. For example, a simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation is influenced by the solvent. These simulations provide a more realistic picture of the molecule's behavior in a condensed phase compared to gas-phase quantum chemical calculations. The analysis of the simulation trajectory can provide information on properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

Future Research Directions and Unexplored Avenues in the Chemistry of 1 Cyclopentyl 2 Methylpropan 2 Amine

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of sterically hindered primary amines like 1-Cyclopentyl-2-methylpropan-2-amine is a significant contemporary challenge in organic synthesis. acs.orgnih.gov Future research will likely focus on developing methodologies that are not only high-yielding but also adhere to the principles of green chemistry. mdpi.comrsc.org

Biocatalysis: One of the most promising avenues is the use of biocatalysts. researchgate.netmdpi.com Engineered enzymes, such as transaminases or amine dehydrogenases, could offer a highly selective and sustainable route to this compound. mdpi.comhims-biocat.eu The development of enzymes capable of accommodating bulky substrates will be crucial for the successful synthesis of α-tertiary amines. researchgate.net This approach offers the potential for reactions to be conducted in aqueous media under mild conditions, significantly reducing the environmental impact. astrazeneca.com

Photoredox Catalysis: Recent advancements in photoredox catalysis have opened new doors for the synthesis of sterically congested primary amines. acs.orgnih.govresearchgate.net Future investigations could explore the coupling of readily available precursors under visible-light irradiation to construct the challenging quaternary carbon center of this compound. acs.orgnih.gov Such methods often proceed via radical intermediates, offering a complementary approach to traditional ionic reaction pathways. researchgate.net

Flow Chemistry: The integration of synthetic routes into continuous flow systems presents another key area for future development. Flow chemistry can offer enhanced safety, scalability, and efficiency compared to traditional batch processes. For a molecule like this compound, a multi-step flow synthesis could be designed, potentially incorporating catalytic C-H activation or amination steps.

Table 1: Comparison of Potential Sustainable Synthetic Strategies

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild reaction conditions, use of renewable resources. researchgate.nethims-biocat.eu | Enzyme engineering for bulky substrate tolerance, process optimization for industrial scale-up. mdpi.com |

| Photoredox Catalysis | Access to novel reactivity, mild reaction conditions, high functional group tolerance. acs.orgresearchgate.net | Catalyst design, control of side reactions, scalability of photochemical reactors. bohrium.com |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for automation. | Reactor design for specific transformations, integration of multiple reaction steps, catalyst stability under flow conditions. |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

The significant steric hindrance in this compound is expected to give rise to unconventional reactivity. A deeper understanding of these patterns could lead to the discovery of novel chemical transformations.

C-H Activation: A particularly exciting area for exploration is the selective activation of C-H bonds. dicp.ac.cn The development of catalytic systems that can functionalize the various C-H bonds within the cyclopentyl or methylpropyl moieties would provide a powerful tool for the late-stage diversification of this scaffold. nih.gov Both transition-metal catalysis and enzymatic approaches could be employed to achieve this goal. astrazeneca.comresearchgate.net Computational studies could aid in predicting the most likely sites for C-H activation. acs.org

Deaminative Functionalization: Given the challenges associated with direct functionalization, deaminative strategies, where the amine group is replaced, could offer a versatile entry point to a range of derivatives. Research into catalytic methods for the conversion of the primary amine into other functional groups would significantly broaden the synthetic utility of this compound.

Radical-Mediated Reactions: The steric bulk of the molecule may also influence its behavior in radical reactions. Investigating its participation in radical-mediated C-C and C-heteroatom bond-forming reactions could uncover unique reactivity profiles that are not observed with less hindered amines.

Integration into Emerging Catalytic and Synthetic Methodologies

The unique steric and electronic properties of this compound make it an intriguing candidate for use in various catalytic and synthetic applications.

Organocatalysis: As a bulky primary amine, it could potentially serve as an organocatalyst in reactions such as Michael additions or aldol (B89426) condensations. Its steric profile might induce high levels of stereoselectivity in such transformations.

Ligand Development for Transition Metal Catalysis: Sterically demanding ligands play a crucial role in controlling the reactivity and selectivity of transition metal catalysts. researchgate.net this compound could serve as a precursor for the synthesis of novel ligands. The bulky cyclopentyl and methylpropyl groups could create a unique steric environment around a metal center, potentially leading to catalysts with enhanced performance in cross-coupling reactions or other important transformations. acs.org

Frustrated Lewis Pairs (FLPs): The combination of a bulky Lewis base, such as this compound, with a bulky Lewis acid could lead to the formation of a frustrated Lewis pair. FLPs are known to activate a variety of small molecules, and exploring the potential of this amine in FLP chemistry could open up new avenues in catalysis.

Advanced Computational Modeling for Deeper Chemical Insights and Rational Design

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the structure, properties, and reactivity of this compound, thereby guiding experimental efforts. researchgate.net

Conformational Analysis and Steric Mapping: Detailed computational studies can be employed to map the steric landscape of the molecule. nih.govrsc.org This information would be invaluable for predicting its behavior in various chemical environments and for designing complementary reagents and catalysts. rsc.org

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to investigate the mechanisms of potential reactions involving this amine. nih.govacs.org This includes modeling transition states to understand reaction barriers and predict product distributions. researchgate.nettuengr.com Such studies would be particularly useful in understanding any unconventional reactivity arising from its sterically hindered nature. nih.gov

Predictive Modeling for Catalyst Design: Should this compound or its derivatives be explored as ligands or organocatalysts, computational modeling could be used to predict their performance. rsc.org By simulating the interactions between the catalyst and substrates, it may be possible to rationally design more efficient and selective catalytic systems. rsc.org

Table 2: Potential Applications of Computational Modeling

| Modeling Technique | Research Application | Expected Insights |

|---|---|---|

| Molecular Mechanics | Conformational analysis and steric mapping. | Understanding the preferred 3D structure and the steric accessibility of the amine group. nih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity. nih.govacs.org | Identification of transition states, calculation of activation energies, and prediction of reaction outcomes. researchgate.nettuengr.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions or interactions with large catalytic systems. acs.org | Simulating the behavior of the amine within a complex environment, such as an enzyme active site. |

Q & A

Basic: What are the recommended methods for synthesizing 1-Cyclopentyl-2-methylpropan-2-amine in laboratory settings?

Answer:

The compound can be synthesized via nucleophilic substitution using cyclopentylmethylamine and methyl iodide under controlled conditions (e.g., anhydrous solvent, inert atmosphere). The reaction typically proceeds at 40–60°C for 6–12 hours, followed by neutralization with hydrochloric acid to form the hydrochloride salt. Purification involves recrystallization from ethanol or diethyl ether to achieve >95% purity. Industrial methods optimize solvent choice (e.g., THF or DMF) and catalyst loading for scalability, but lab-scale synthesis prioritizes yield and ease of isolation .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical techniques include:

- 1H/13C NMR : Confirm structural integrity by identifying characteristic peaks (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, methyl groups at δ 1.2–1.4 ppm).

- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 156.2).

- HPLC : Assess purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

Cross-referencing with PubChem data ensures alignment with established spectral libraries .

Basic: What are the key stability considerations for storing this compound?

Answer:

The compound is hygroscopic and prone to oxidation. Store in amber glass vials under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, strong acids/bases, and UV light. Stability studies recommend periodic purity checks via TLC or HPLC to detect degradation products like cyclopentanol derivatives .

Advanced: How does the stereochemistry of this compound influence its biological activity?

Answer:

Chiral variants (e.g., (S)-enantiomers) exhibit distinct receptor-binding profiles. For example, trans-2-phenylcyclopropylamine derivatives (structurally analogous) show enantiomer-specific agonism at 5-HT2A receptors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by modeling hydrogen-bond interactions between the amine group and receptor residues (e.g., Asp155 in 5-HT2A). Validate experimentally via radioligand displacement assays .

Advanced: What strategies resolve contradictions in reaction yield data across different studies?

Answer:

Contradictions often arise from variable reaction parameters (e.g., solvent polarity, temperature gradients). To address this:

- Reproducibility Tests : Standardize conditions (e.g., strict temperature control, degassed solvents).

- Design of Experiments (DoE) : Use factorial designs to isolate critical variables (e.g., catalyst type, stoichiometry).

- Advanced Analytics : Employ GC-MS or LC-MS to quantify side products (e.g., over-alkylated amines) that reduce yield .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

Density Functional Theory (DFT) calculates activation energies for proposed reaction pathways (e.g., cyclopropane ring-opening under acidic conditions). Molecular Dynamics (MD) Simulations model solvent effects on reaction kinetics. Tools like PubChem’s retrosynthesis AI (based on Pistachio and Reaxys databases) suggest feasible routes for functionalization (e.g., introducing sulfhydryl groups via thiol-ene reactions) .

Advanced: What methods assess the compound's interaction with biological targets like 5-HT receptors?

Answer:

- Radioligand Binding Assays : Use [3H]-LSD or [3H]-ketanserin to measure displacement at 5-HT2A/2C receptors.

- Functional Assays : Monitor intracellular calcium flux (Fluo-4 dye) or cAMP production (ELISA) in HEK293 cells expressing recombinant receptors.

- Structure-Activity Relationship (SAR) : Compare EC50 values of analogs with modified cyclopentyl or methyl groups to identify critical pharmacophores .

Advanced: How to optimize reaction conditions for high enantiomeric excess (ee) in synthesis?

Answer:

- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst for asymmetric alkylation.

- Solvent Engineering : Polar aprotic solvents (e.g., DME) enhance stereoselectivity.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) separate enantiomers post-synthesis.

Monitor ee via chiral HPLC (Chiralpak AD-H column) or optical rotation measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.